molecular formula C11H18N4O2 B7555624 N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide

Numéro de catalogue B7555624
Poids moléculaire: 238.29 g/mol
Clé InChI: VLDRJKZKCIRYQK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide, also known as GSK933776, is a promising compound in the field of cancer research. It belongs to the class of small molecule inhibitors and has shown potential as an anticancer agent in preclinical studies.

Mécanisme D'action

The mechanism of action of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide involves the inhibition of CHK1. CHK1 is a serine/threonine protein kinase that is activated in response to DNA damage. It phosphorylates downstream targets, such as CDC25A, which leads to cell cycle arrest and DNA repair. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide binds to the ATP-binding site of CHK1 and prevents its activation, leading to the accumulation of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has been shown to have potent anticancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has also been tested in xenograft models of human cancer and has shown significant tumor growth inhibition. In addition, N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is its potent anticancer activity and its ability to sensitize cancer cells to DNA-damaging agents. This makes it a promising candidate for combination therapy with other anticancer agents. However, one of the limitations of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is its poor solubility in water, which may affect its pharmacokinetics and bioavailability.

Orientations Futures

There are several future directions for the use of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide in cancer research. One direction is to investigate its potential as a single agent therapy in cancer patients. Another direction is to explore its use in combination therapy with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to optimize the pharmacokinetics and bioavailability of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide for clinical use. Finally, the development of new CHK1 inhibitors with improved properties, such as solubility and selectivity, is an important area of research.
Conclusion
In conclusion, N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is a promising compound in the field of cancer research. It has shown potent anticancer activity in preclinical studies and has the potential to sensitize cancer cells to DNA-damaging agents. Its mechanism of action involves the inhibition of CHK1, a protein kinase that plays a crucial role in the DNA damage response pathway. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has advantages and limitations for lab experiments, and there are several future directions for its use in cancer research. Overall, N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is a promising candidate for further development as an anticancer agent.

Méthodes De Synthèse

The synthesis of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide involves the reaction of 1-(hydroxymethyl)cyclopentylamine with 1,2,4-triazole-1-carboxylic acid, followed by acylation with 2-bromo-N-(2-hydroxyethyl)propanamide. The final product is obtained after purification by column chromatography and recrystallization. The yield of N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide is around 40%, and the purity is greater than 98%.

Applications De Recherche Scientifique

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies as a potent inhibitor of checkpoint kinase 1 (CHK1), a protein kinase that plays a crucial role in the DNA damage response pathway. CHK1 inhibition leads to the accumulation of DNA damage, which in turn triggers apoptosis in cancer cells. N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the repair of DNA damage.

Propriétés

IUPAC Name

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-9(15-8-12-7-13-15)10(17)14-11(6-16)4-2-3-5-11/h7-9,16H,2-6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDRJKZKCIRYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCC1)CO)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.